2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18242745
InChI: InChI=1S/C10H9Br/c1-3-4-9-6-5-8(2)7-10(9)11/h1,5-7H,4H2,2H3
SMILES:
Molecular Formula: C10H9Br
Molecular Weight: 209.08 g/mol

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene

CAS No.:

Cat. No.: VC18242745

Molecular Formula: C10H9Br

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene -

Specification

Molecular Formula C10H9Br
Molecular Weight 209.08 g/mol
IUPAC Name 2-bromo-4-methyl-1-prop-2-ynylbenzene
Standard InChI InChI=1S/C10H9Br/c1-3-4-9-6-5-8(2)7-10(9)11/h1,5-7H,4H2,2H3
Standard InChI Key IHHPKXALUDLGJD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CC#C)Br

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene (IUPAC name: 2-bromo-4-methyl-1-(prop-2-yn-1-yloxy)benzene) is defined by the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . The prop-2-yn-1-yloxy group introduces a terminal alkyne functionality, enabling participation in click chemistry reactions, while the bromine atom enhances electrophilic substitution potential.

Structural Isomerism and Stereoelectronic Effects

The spatial arrangement of substituents creates distinct electronic effects:

  • Bromine (electronegativity: 2.96) induces electron withdrawal via inductive effects, polarizing the aromatic ring .

  • Methyl group at C4 provides steric bulk and mild electron donation through hyperconjugation, countering bromine’s deactivation .

  • Propargyloxy chain introduces linear geometry and π-bond conjugation, facilitating [3+2] cycloadditions with azides .

Synthesis and Reaction Optimization

Propargylation of 2-Bromo-4-methylphenol

The primary synthesis route involves reacting 2-bromo-4-methylphenol with propargyl bromide under basic conditions :

Reaction Scheme:
2-Bromo-4-methylphenol+Propargyl bromideAcetone, RefluxK2CO32-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene\text{2-Bromo-4-methylphenol} + \text{Propargyl bromide} \xrightarrow[\text{Acetone, Reflux}]{\text{K}_2\text{CO}_3} \text{2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene}

Optimization Parameters

ParameterOptimal ConditionYield (%)
BaseK₂CO₃ (2 eq)74
SolventAcetone74
TemperatureReflux (80°C)74
Reaction Time5 hours74

Electron-withdrawing groups (e.g., Br) stabilize the phenoxide intermediate, accelerating nucleophilic displacement of propargyl bromide . Polar aprotic solvents like acetone enhance SN₂ reactivity by solvating cations without stabilizing the nucleophile .

Comparative Analysis of Methodologies

Alternative protocols using LiH or THF resulted in negligible yields, underscoring K₂CO₃’s superiority in deprotonating the phenolic OH while maintaining propargyl bromide’s electrophilicity . Extended reaction times (>16 hours) at room temperature reduced yields to 53%, highlighting the necessity of thermal activation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 2-bromo-4-methyl-1-(prop-2-yn-1-yl)benzene remain unpublished, analogous compounds (e.g., 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene) exhibit:

  • ¹H NMR: Propargyl methylene protons as doublets at δ 4.74 ppm (J = 2.4 Hz), with acetylene protons as triplets near δ 2.53 ppm . Aromatic protons resonate between δ 6.75–7.50 ppm, influenced by substituent electronic effects .

  • ¹³C NMR: Acetylenic carbons appear at δ 75–80 ppm, while the propargyloxy oxygen deshields adjacent aromatic carbons to δ 156–160 ppm .

Infrared (IR) and Mass Spectrometry

  • IR: Strong absorption at ~2120 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .

  • MS: Molecular ion peak at m/z 224 [M]⁺, with fragmentation patterns indicating loss of Br (≈80 amu) and propargyl groups (≈39 amu) .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight225.08 g/molCalculated via PubChem
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Estimated 2.8–3.2Computational models
SolubilityLow in H₂O; soluble in CH₂Cl₂, acetoneExperimental

The compound’s hydrophobicity (logP >2.5) suggests membrane permeability, advantageous for bioactive molecules .

Biological Activity and Applications

Synthetic Utility

  • Click Chemistry: The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles for drug discovery .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl synthesis, leveraging the bromine’s reactivity .

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